

Application Note: Flow Cytometry Analysis of Drug Efflux Inhibition by PCI-29732

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pci 29732*

Cat. No.: *B1678580*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. These transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), function as energy-dependent efflux pumps that expel a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.[\[1\]](#)[\[2\]](#)

PCI-29732, also known as Ibrutinib, is a potent inhibitor of Bruton's tyrosine kinase (BTK) used in the treatment of B-cell malignancies.[\[3\]](#)[\[4\]](#)[\[5\]](#) Beyond its primary target, PCI-29732 has been identified as an inhibitor of the ABCG2 transporter.[\[6\]](#)[\[7\]](#) It has been shown to competitively bind to the ATP-binding site of ABCG2, thereby blocking its efflux function and enhancing the cytotoxicity of chemotherapeutic drugs that are substrates of this transporter.[\[6\]](#)[\[7\]](#)

This application note provides a detailed protocol for analyzing the inhibitory effect of PCI-29732 on ABCG2-mediated drug efflux using flow cytometry. This method offers a robust and quantitative approach to screen for MDR reversal agents and to study the mechanisms of drug transport.[\[1\]](#)[\[8\]](#)

Principle of the Assay

The assay quantifies the function of the ABCG2 efflux pump by measuring the intracellular accumulation of a fluorescent substrate. In cells overexpressing ABCG2, the fluorescent substrate is actively transported out of the cell, resulting in low intracellular fluorescence. When the cells are co-incubated with an ABCG2 inhibitor like PCI-29732, the efflux pump is blocked. This leads to the retention and accumulation of the fluorescent substrate inside the cell, causing a measurable increase in the mean fluorescence intensity (MFI) that can be detected by a flow cytometer. By comparing the MFI of cells treated with the substrate alone to those treated with the substrate and PCI-29732, the inhibitory activity of the compound can be quantified.

Data Presentation

Table 1: Cytotoxicity Profile of PCI-29732

This table summarizes the half-maximal inhibitory concentration (IC50) values of PCI-29732 in various parental and ABCG2-overexpressing cell lines.

Cell Line	Parental/Resistant	IC50 (µM)
S1	Parental	7.94
S1-MI-80	ABCG2-Overexpressing	7.79
H460	Parental	6.55
H460/MX20	ABCG2-Overexpressing	6.34
KB	Parental	6.14
KBv200	ABCB1-Overexpressing	6.02
HEK293/pcDNA3	Parental	12.45
HEK293-ABCG2-482-R2	ABCG2-Overexpressing	14.58

Data derived from PCI-29732 studies.^[6]

Table 2: Expected Results of Flow Cytometry Efflux Assay

This table illustrates the expected dose-dependent effect of PCI-29732 on the intracellular accumulation of a fluorescent ABCG2 substrate (e.g., Mitoxantrone or Rhodamine 123) in ABCG2-overexpressing cells.

Condition	PCI-29732 Conc. (μ M)	Mean Fluorescence Intensity (MFI)	Fold Change in MFI (vs. Control)
Unstained Control	0	< 10	-
Substrate Only (Control)	0	150	1.0
PCI-29732 + Substrate	0.1	225	1.5
PCI-29732 + Substrate	1.0	600	4.0
PCI-29732 + Substrate	5.0	1125	7.5
PCI-29732 + Substrate	10.0	1200	8.0
Data are hypothetical and for illustrative purposes.			

Experimental Protocols & Methodologies

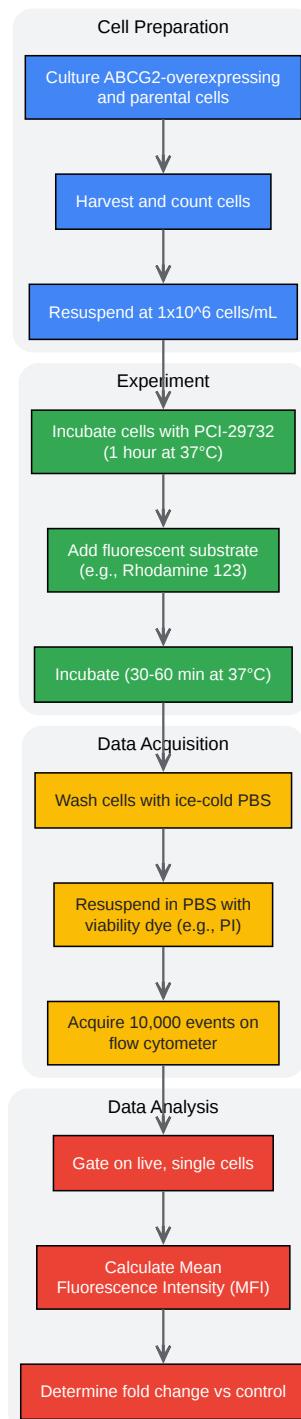
Required Materials

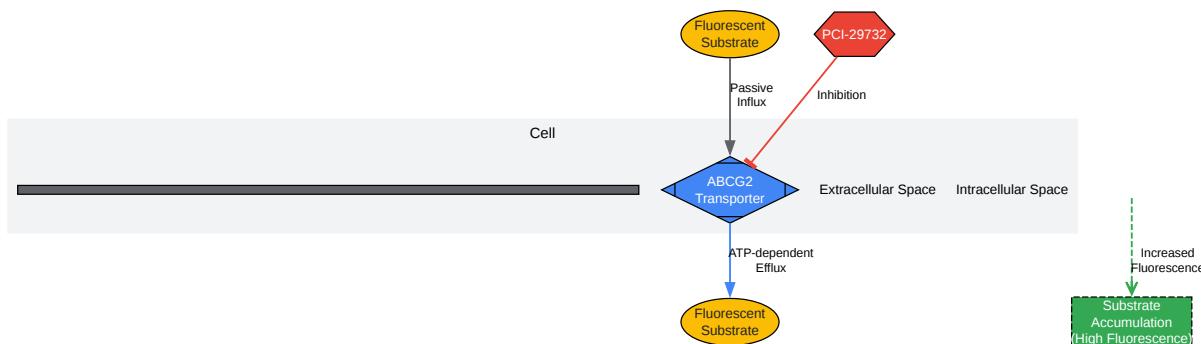
- Cell Lines: An ABCG2-overexpressing cell line (e.g., H460/MX20, S1-MI-80) and its corresponding parental cell line (e.g., H460, S1).
- Compounds: PCI-29732 (stock solution in DMSO), known ABCG2 inhibitor as positive control (e.g., Fumitremorgin C or Ko143).^[9]
- Fluorescent Substrates: A suitable fluorescent substrate for ABCG2, such as Mitoxantrone, Rhodamine 123, or Hoechst 33342.^{[7][9][10]}

- Reagents: Complete cell culture medium (e.g., RPMI 1640 with 10% FBS), Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Propidium Iodide (PI) or other viability dye.
- Equipment: Flow cytometer with appropriate lasers and filters (e.g., 488 nm excitation for Rhodamine 123, 633 nm excitation for Mitoxantrone), centrifuge, incubator, hemocytometer.

Protocol for Drug Accumulation Assay

This protocol details the steps to measure the inhibition of drug efflux by assessing the accumulation of a fluorescent substrate.


- Cell Preparation:
 - Culture ABCG2-overexpressing cells and parental cells to 70-80% confluency.
 - Harvest cells using Trypsin-EDTA, wash with ice-cold PBS, and resuspend in complete culture medium at a concentration of 1×10^6 cells/mL.
- Inhibitor Incubation:
 - Aliquot 1 mL of the cell suspension into flow cytometry tubes.
 - Add PCI-29732 at various final concentrations (e.g., 0.1, 1, 5, 10 μ M). Include a "no inhibitor" control and a positive control inhibitor.
 - Incubate the cells at 37°C in a 5% CO₂ incubator for 1 hour.
- Substrate Loading:
 - To the pre-incubated cells, add the fluorescent ABCG2 substrate at its optimal final concentration (e.g., 5 μ M Rhodamine 123 or 3 μ M Mitoxantrone).[7][9]
 - Continue to incubate at 37°C for an additional 30-60 minutes, protected from light.
- Washing and Resuspension:
 - Terminate the incubation by adding 2 mL of ice-cold PBS to each tube.
 - Centrifuge the cells at 400 x g for 5 minutes at 4°C.


- Discard the supernatant and wash the cell pellet again with ice-cold PBS.
- Resuspend the final cell pellet in 0.5 mL of ice-cold PBS.
- Staining for Viability (Optional but Recommended):
 - Add a viability dye like Propidium Iodide (PI) just before analysis to exclude dead cells, which can exhibit non-specific fluorescence.
- Flow Cytometry Acquisition:
 - Analyze the samples on a flow cytometer immediately.
 - Acquire at least 10,000 events for each sample.
 - Use appropriate laser/filter settings for the chosen fluorescent substrate (e.g., FL1 channel for Rhodamine 123, FL3/APC channel for Mitoxantrone).

Data Analysis

- Gating Strategy: Gate on the main cell population using a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris. If a viability dye is used, gate on the PI-negative (live) population.
- Quantification: Determine the Mean Fluorescence Intensity (MFI) of the fluorescent substrate for the live cell population in each sample.
- Calculation: Calculate the fold change in MFI by dividing the MFI of the PCI-29732 treated samples by the MFI of the substrate-only control sample. Plot the fold change against the concentration of PCI-29732 to generate a dose-response curve.

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flow Cytometric Evaluation of Multidrug Resistance Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Ibrutinib Resistance in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PCI29732, a Bruton's Tyrosine Kinase Inhibitor, Enhanced the Efficacy of Conventional Chemotherapeutic Agents in ABCG2-Overexpressing Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-Glycoprotein-Activity Measurements in Multidrug Resistant Cell Lines: Single-Cell versus Single-Well Population Fluorescence Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometric analysis of breast cancer resistance protein expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of Drug Efflux Inhibition by PCI-29732]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678580#pci-29732-flow-cytometry-analysis-of-drug-efflux]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com